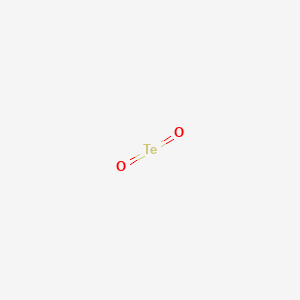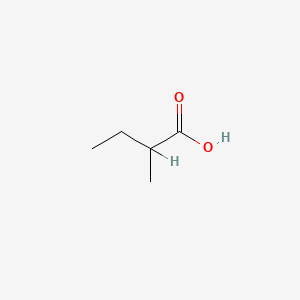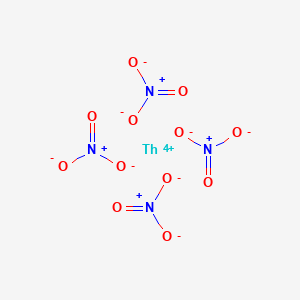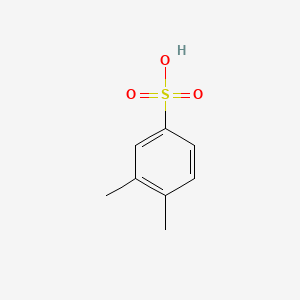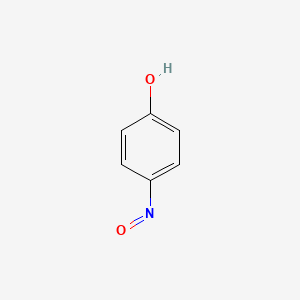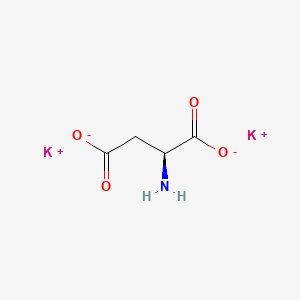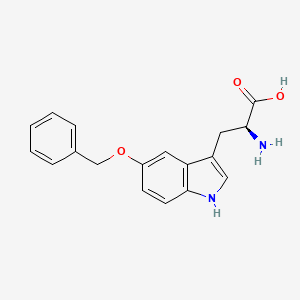
L-Tryptophan, 5-(phenylmethoxy)-
Vue d'ensemble
Description
L-Tryptophan, 5-(phenylmethoxy)- is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylmethoxy group attached to the tryptophan molecule L-Tryptophan itself is known for its role in protein synthesis and as a precursor to several important biomolecules, including serotonin and melatonin
Mécanisme D'action
Target of Action
5-Benzyloxytryptophan (5-BOTP) primarily targets the Large Neutral Amino Acid Transporter 1 (LAT1) . LAT1 is an antiporter of essential amino acids and is ubiquitously expressed in human cells, including areas such as the blood-brain barrier and placenta . Overexpression of LAT1 in cancer cells makes it a promising target for theranostic detection and treatment of cancer .
Mode of Action
5-BOTP interacts with LAT1 by binding to the gating residues (Phe252, Trp257, Asn258, and Tyr259), thereby inhibiting LAT1 . This interaction disrupts the normal function of LAT1, which is to facilitate the uptake of essential amino acids into cells .
Biochemical Pathways
The synthesis of 5-BOTP involves the alkylation of glycine in the Ni (II) complex of its Schiff base with S-2-N-(N′-benzylpropyl)aminobenzophenone, followed by chromatographic separation of the mixture of diastereomeric alkylated complexes . The inhibition of LAT1 by 5-BOTP disrupts the normal amino acid transport pathways, potentially affecting downstream processes such as protein synthesis.
Result of Action
The primary result of 5-BOTP’s action is the inhibition of LAT1, which disrupts the transport of essential amino acids into cells . This could potentially lead to a decrease in protein synthesis, affecting cellular functions. In the context of cancer cells, where LAT1 is often overexpressed, this could potentially inhibit cancer cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
It is known that 5-Benzyloxytryptophan can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, 5-(phenylmethoxy)- typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by the introduction of the phenylmethoxy group. One common method includes:
- Protection of the amino group using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
- Protection of the carboxyl group using an esterification reaction.
- Introduction of the phenylmethoxy group through a nucleophilic substitution reaction.
- Deprotection of the amino and carboxyl groups to yield the final product.
Industrial Production Methods: Industrial production of L-Tryptophan, 5-(phenylmethoxy)- may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is often preferred due to its cost-effectiveness and sustainability compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tryptophan, 5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced derivatives .
Applications De Recherche Scientifique
L-Tryptophan, 5-(phenylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters like serotonin.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Comparaison Avec Des Composés Similaires
5-Methoxy-L-tryptophan: Another derivative of L-tryptophan with a methoxy group at the 5-position.
5-Hydroxy-L-tryptophan: A hydroxylated form of L-tryptophan, commonly used as a dietary supplement.
Comparison: L-Tryptophan, 5-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can influence its chemical properties and biological activity. Compared to 5-Methoxy-L-tryptophan and 5-Hydroxy-L-tryptophan, the phenylmethoxy derivative may have different solubility, stability, and metabolic pathways .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNDJBYANKHIO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113626-30-5, 1956-25-8 | |
| Record name | 5-(Phenylmethoxy)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113626-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-benzyloxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



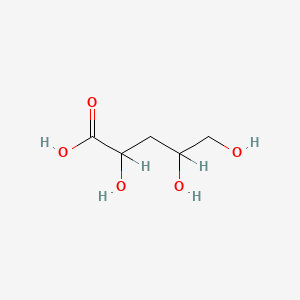
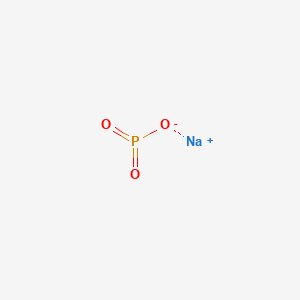
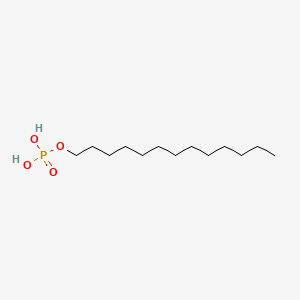
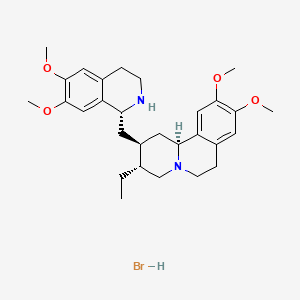

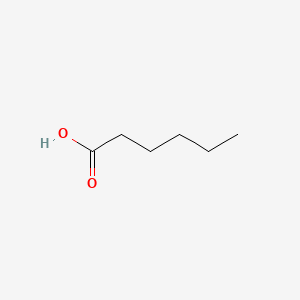
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)
